molecular formula C14H29N2O4- B1675790 Lysine valproate CAS No. 86827-89-6

Lysine valproate

Cat. No. B1675790
CAS RN: 86827-89-6
M. Wt: 289.39 g/mol
InChI Key: AGNQIKMTXLWSMI-ZSCHJXSPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lysine valproate has same effect on brain GABA levels as sodium valproate.

properties

CAS RN

86827-89-6

Product Name

Lysine valproate

Molecular Formula

C14H29N2O4-

Molecular Weight

289.39 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-propylpentanoate

InChI

InChI=1S/C8H16O2.C6H14N2O2/c1-3-5-7(6-4-2)8(9)10;7-4-2-1-3-5(8)6(9)10/h7H,3-6H2,1-2H3,(H,9,10);5H,1-4,7-8H2,(H,9,10)/p-1/t;5-/m.0/s1

InChI Key

AGNQIKMTXLWSMI-ZSCHJXSPSA-M

Isomeric SMILES

CCCC(CCC)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)N

SMILES

CCCC(CCC)C(=O)[O-].C(CCN)CC(C(=O)O)N

Canonical SMILES

CCCC(CCC)C(=O)[O-].C(CCN)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-propylpentanoate-L-lysine
L-lysine valproate
lysine valproate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysine valproate
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Lysine valproate
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Lysine valproate
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Lysine valproate
Reactant of Route 5
Lysine valproate
Reactant of Route 6
Lysine valproate

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